Enzymatic GmhA Inhibition: GmhA-IN-1 vs. Phosphonate Analog 24 vs. Fluorinated Congeners
In a head-to-head comparison within the same luminescent enzymatic assay, GmhA-IN-1 (phosphate 17) demonstrates superior GmhA inhibitory activity (2.4 ± 0.4 nM) compared to its phosphonate analog 24 (3.0 ± 0.2 nM), representing a quantifiable 20% greater potency [1]. The monofluorinated phosphonate 76 and difluorinated phosphonate 84 exhibit reduced inhibition relative to 24, with the authors noting the trend of 'even lower activity of its difluorinated congener 84' [1]. Earlier substrate analogue inhibitors achieved only low micromolar IC50 values, representing approximately 1000-fold lower potency [1].
| Evidence Dimension | GmhA enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 2.4 ± 0.4 nM (GmhA-IN-1, compound 17) |
| Comparator Or Baseline | Compound 24: 3.0 ± 0.2 nM; Compound 76/84: lower activity than 24; Earlier substrate analogue: low micromolar range |
| Quantified Difference | GmhA-IN-1 shows 20% lower IC50 than compound 24; approximately 1000-fold greater potency vs. earlier substrate analogue class |
| Conditions | E. coli GmhA luminescence assay; mean ± SD of at least 3 independent experiments |
Why This Matters
This potency difference translates to lower compound consumption and potentially reduced off-target effects in cellular assays.
- [1] Blaukopf, M., et al. Potentiating Activity of GmhA Inhibitors on Gram-Negative Bacteria. J. Med. Chem. 2024, 67(8), 6610–6623. View Source
